An In-depth Technical Guide to the Physicochemical Properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity
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IUPAC Name: 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid
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Molecular Formula: C₁₁H₁₇N₃O₂
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Molecular Weight: 223.27 g/mol
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Chemical Structure:
Caption: Chemical structure and basic information for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.
Synthesis
The synthesis of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid can be approached through a nucleophilic aromatic substitution reaction, a common method for the preparation of 6-substituted pyrimidine derivatives.[1][2] A plausible synthetic route is outlined below:
Caption: Proposed synthetic scheme for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.
Experimental Protocol:
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To a solution of 6-chloropyrimidine-4-carboxylic acid (1 equivalent) in a suitable solvent such as isopropanol, add N-butylethylamine (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
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Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of direct experimental data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, we can estimate its properties based on known values for analogous compounds.
| Property | Pyrimidine-4-carboxylic acid | 6-Aminopyrimidine-4-carboxylic acid | 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid | 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid (Predicted) |
| Molecular Weight ( g/mol ) | 124.10[3] | 139.11 | 193.21[4] | 223.27 |
| Melting Point (°C) | 210 - 215[3] | >300 | Not available | 180 - 200 |
| logP (Predicted) | -0.5 to 0.5 | -1.0 to 0.0 | 0.5 to 1.5 | 1.5 - 2.5 |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | ~3.5 - 4.5 | ~3.5 - 4.5 | ~4.0 - 5.0 |
| pKa (Pyrimidine Nitrogen) | ~1.3 | ~2.0 - 3.0 | ~2.5 - 3.5 | ~3.0 - 4.0 |
| Aqueous Solubility | Sparingly soluble | Slightly soluble | Poorly soluble | Poorly soluble |
Rationale for Predictions:
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Melting Point: The introduction of the larger, more flexible butyl(ethyl)amino group is expected to disrupt the crystal lattice packing compared to the parent and amino-substituted analogs, likely resulting in a lower melting point.
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logP (Lipophilicity): The addition of the hydrophobic butyl and ethyl groups will significantly increase the lipophilicity (logP) of the molecule compared to the more polar parent and amino-substituted compounds.
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pKa: The electron-donating nature of the dialkylamino group is expected to increase the basicity of the pyrimidine ring nitrogens and slightly increase the pKa of the carboxylic acid group compared to the unsubstituted analog.
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Aqueous Solubility: The increased lipophilicity due to the butyl and ethyl chains is predicted to lead to lower aqueous solubility.
Experimental Determination of Physicochemical Properties
To obtain accurate data for 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid, the following experimental protocols are recommended.
Workflow for Physicochemical Characterization
Caption: A typical workflow for the synthesis, purification, and physicochemical characterization of a novel compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Protocol:
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Add an excess amount of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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After equilibration, allow the suspension to settle or centrifuge to separate the undissolved solid.
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Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
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Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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The measured concentration represents the aqueous solubility of the compound under the specified conditions.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a reliable method for determining the acid dissociation constants (pKa) of a compound.
Protocol:
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Accurately weigh a sample of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid and dissolve it in a known volume of water (co-solvents like methanol or DMSO may be used if solubility is low).
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Calibrate a pH meter with standard buffer solutions.
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Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
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Plot the pH of the solution as a function of the volume of titrant added.
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The pKa values can be determined from the inflection points of the titration curve. The pKa of the carboxylic acid will be the pH at the half-equivalence point of its deprotonation, and the pKa of the protonated pyrimidine nitrogen will be the pH at the half-equivalence point of its deprotonation (if titrating from a fully protonated state).
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a key measure of a compound's lipophilicity.
Protocol:
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Prepare a mutually saturated solution of n-octanol and water (or a pH 7.4 buffer).
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Dissolve a known amount of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in either the n-octanol or water phase.
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Combine equal volumes of the n-octanol and water phases in a separatory funnel or vial.
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Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
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Allow the phases to separate completely.
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Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
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The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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The logP is the logarithm (base 10) of the partition coefficient.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid. While experimental data for this specific molecule is not yet publicly available, the provided estimations based on closely related analogs offer valuable insights for researchers in the field of drug discovery and development. The detailed experimental protocols outlined herein serve as a practical resource for the accurate characterization of this and other novel pyrimidine derivatives, facilitating the advancement of new therapeutic agents.
References
Sources
- 1. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. fishersci.com [fishersci.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
